Limited Availability of Direct Comparative Data for 863595-43-1
A systematic search of peer-reviewed literature, patents, and authoritative databases did not yield quantitative, head-to-head comparative data for methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate (CAS 863595-43-1) against its closest structural analogs. The compound appears primarily in vendor catalogs as a screening compound without associated in vitro or in vivo efficacy data. Generic claims of 'anticancer activity' or 'antimicrobial properties' on vendor sites are not supported by peer-reviewed, assay-specific numerical values and cannot be used to differentiate this compound from its alternatives. The primary patent families covering related 5-amido-substituted pyrimidines (e.g., for HIV inhibition) do not explicitly claim or exemplify this specific compound. Therefore, high-strength differential evidence is currently unavailable [1][2].
| Evidence Dimension | Bioactivity (IC50) vs. closest analogs |
|---|---|
| Target Compound Data | Not available from primary sources. |
| Comparator Or Baseline | Closest analogs (e.g., methyl 4-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate, CAS 863611-03-4): No comparative data found. |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A |
Why This Matters
Procurement decisions based on potency or selectivity require direct comparative data; absence of such data prevents confident selection of this compound over an analog.
- [1] PubMed and Google Scholar searches for 'methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate' and '863595-43-1' returned no primary research articles with quantitative biological data. Search performed May 2026. View Source
- [2] Patent databases (Google Patents, Justia) were searched for '5-amido-substituted pyrimidine' and '863595-43-1'. The compound was not found as a specifically claimed example. View Source
